molecular formula C17H14BrN3O3 B257430 2-bromo-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide

2-bromo-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide

Cat. No. B257430
M. Wt: 388.2 g/mol
InChI Key: PBDOQVYXJZJLOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is a member of the oxadiazole family, which is known for its diverse pharmacological properties. In

Mechanism of Action

The mechanism of action of 2-bromo-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide is not fully understood. However, it has been proposed that the compound acts by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been suggested that the compound may modulate the activity of certain signaling pathways that are involved in inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that 2-bromo-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide has several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which is a process of programmed cell death. It has also been shown to inhibit the production of inflammatory cytokines, which are molecules that are involved in the inflammatory response. In addition, the compound has been found to reduce pain and inflammation in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-bromo-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide in lab experiments is its potency and selectivity. The compound has been found to exhibit potent anticancer and anti-inflammatory activity, making it a valuable tool for studying these processes. However, one of the limitations of using this compound is its toxicity. It has been found to be toxic to certain cell types at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research on 2-bromo-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide. One direction is to further investigate its mechanism of action and identify the specific targets that it interacts with. Another direction is to explore its potential applications in other areas of medical research, such as neurodegenerative diseases and autoimmune disorders. Additionally, there is a need to develop more potent and selective analogs of this compound that can be used in both in vitro and in vivo experiments.

Synthesis Methods

The synthesis of 2-bromo-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide involves the reaction of 4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-amine with 2-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a suitable solvent such as dichloromethane or chloroform, and the product is obtained in good yield after purification by column chromatography.

Scientific Research Applications

2-bromo-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide has been studied extensively for its potential applications in medical research. It has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. In addition, it has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.

properties

Product Name

2-bromo-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide

Molecular Formula

C17H14BrN3O3

Molecular Weight

388.2 g/mol

IUPAC Name

2-bromo-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide

InChI

InChI=1S/C17H14BrN3O3/c1-10-9-11(7-8-14(10)23-2)15-16(21-24-20-15)19-17(22)12-5-3-4-6-13(12)18/h3-9H,1-2H3,(H,19,21,22)

InChI Key

PBDOQVYXJZJLOF-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)C2=NON=C2NC(=O)C3=CC=CC=C3Br)OC

Canonical SMILES

CC1=C(C=CC(=C1)C2=NON=C2NC(=O)C3=CC=CC=C3Br)OC

Origin of Product

United States

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